3-[(Dimethylamino)methyl]-1-benzofuran-2-carboxylic acid hydrochloride
Overview
Description
3-[(Dimethylamino)methyl]-1-benzofuran-2-carboxylic acid hydrochloride is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Scientific Research Applications
3-[(Dimethylamino)methyl]-1-benzofuran-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Target of action
The compound is a benzofuran derivative. Benzofuran derivatives are known to interact with various biological targets, including enzymes, receptors, and ion channels, depending on their specific structures .
Mode of action
The mode of action of benzofuran derivatives can vary widely, depending on the specific functional groups present in the molecule. For instance, some benzofuran derivatives are known to inhibit enzymes, while others might act as agonists or antagonists at various receptors .
Biochemical pathways
Benzofuran derivatives can potentially affect multiple biochemical pathways, depending on their specific targets. For example, if a benzofuran derivative acts on a receptor involved in a signaling pathway, it could modulate the activity of that pathway .
Pharmacokinetics
The pharmacokinetics of a compound depend on its chemical structure and properties. Factors such as solubility, stability, and the presence of functional groups that can undergo metabolic transformations will influence its absorption, distribution, metabolism, and excretion (ADME) properties .
Result of action
The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. For example, if a compound inhibits an enzyme involved in a disease process, the result might be a reduction in disease symptoms .
Action environment
The action of a compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules that can interact with the compound. For example, the activity of a drug can be affected by the pH of the stomach or the presence of food .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dimethylamino)methyl]-1-benzofuran-2-carboxylic acid hydrochloride typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of methanesulfonic acid under reflux conditions.
Introduction of Dimethylamino Group: The dimethylamino group can be introduced through a Mannich reaction, where formaldehyde and dimethylamine are reacted with the benzofuran core.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial methods include continuous flow reactions and the use of automated reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(Dimethylamino)methyl]-1-benzofuran-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzofuran derivatives.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Similar to benzofuran derivatives, indole derivatives also exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Benzopyrrole Compounds: These compounds share structural similarities with benzofuran derivatives and are known for their diverse pharmacological activities.
Uniqueness
3-[(Dimethylamino)methyl]-1-benzofuran-2-carboxylic acid hydrochloride is unique due to its specific chemical structure, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-[(dimethylamino)methyl]-1-benzofuran-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3.ClH/c1-13(2)7-9-8-5-3-4-6-10(8)16-11(9)12(14)15;/h3-6H,7H2,1-2H3,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBSTLSGSWVEHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(OC2=CC=CC=C21)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1163245-85-9 | |
Record name | 3-[(dimethylamino)methyl]-1-benzofuran-2-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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